molecular formula C20H31N3O3S B5667457 3-{(3R*,4S*)-4-(4-methylpiperazin-1-yl)-1-[3-(3-thienyl)propanoyl]piperidin-3-yl}propanoic acid

3-{(3R*,4S*)-4-(4-methylpiperazin-1-yl)-1-[3-(3-thienyl)propanoyl]piperidin-3-yl}propanoic acid

Cat. No. B5667457
M. Wt: 393.5 g/mol
InChI Key: FYEDTBQYGUVJAJ-MSOLQXFVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound of interest is a complex molecule featuring a piperazinyl piperidine core structure, which is often seen in pharmaceuticals due to its versatile pharmacological properties. Compounds with this core structure have been synthesized and analyzed for various biological activities, including anticonvulsant, antimicrobial, and analgesic effects.

Synthesis Analysis

Compounds with structural similarities to the target molecule have been synthesized through coupling reactions of appropriately substituted secondary amines with acid derivatives in the presence of reagents like N,N-carbonyldiimidazole (Kamiński et al., 2016). Such methodologies highlight the flexibility of piperazine and piperidine derivatives in forming hybrid molecules combining different pharmacophoric elements.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using X-ray crystallography, revealing detailed insights into their conformation and the impact of different substituents on their spatial arrangement (Yamashita et al., 2009). These analyses are crucial for understanding the interaction of such molecules with biological targets.

Chemical Reactions and Properties

The reactivity of similar compounds involves nucleophilic substitution reactions and the formation of new bonds under specific conditions, leading to a variety of derivatives with potential pharmacological activities (Mishriky & Moustafa, 2013). These reactions are pivotal for the development of new therapeutic agents.

Physical Properties Analysis

The physical properties, including solubility and stability, of these compounds are influenced by their structural features. For instance, the introduction of specific groups can enhance their aqueous solubility, making them more suitable for pharmaceutical formulations (Rautio et al., 2000).

properties

IUPAC Name

3-[(3R,4S)-4-(4-methylpiperazin-1-yl)-1-(3-thiophen-3-ylpropanoyl)piperidin-3-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O3S/c1-21-9-11-22(12-10-21)18-6-8-23(14-17(18)3-5-20(25)26)19(24)4-2-16-7-13-27-15-16/h7,13,15,17-18H,2-6,8-12,14H2,1H3,(H,25,26)/t17-,18+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYEDTBQYGUVJAJ-MSOLQXFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2CCN(CC2CCC(=O)O)C(=O)CCC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)[C@H]2CCN(C[C@H]2CCC(=O)O)C(=O)CCC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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